3-Hydroperoxyphthalic acid

Description

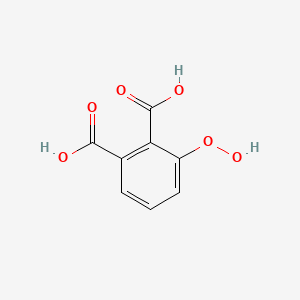

3-Hydroperoxyphthalic acid (C₈H₆O₆) is a derivative of phthalic acid (1,2-benzenedicarboxylic acid) featuring a hydroperoxy (-OOH) functional group at the 3-position of the benzene ring. This compound is of interest in organic synthesis and oxidation chemistry due to the reactivity of the hydroperoxy group, which can act as an oxidizing agent or participate in radical-mediated reactions.

Properties

Molecular Formula |

C8H6O6 |

|---|---|

Molecular Weight |

198.13 g/mol |

IUPAC Name |

3-hydroperoxyphthalic acid |

InChI |

InChI=1S/C8H6O6/c9-7(10)4-2-1-3-5(14-13)6(4)8(11)12/h1-3,13H,(H,9,10)(H,11,12) |

InChI Key |

RSSCHXIENGJMRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OO)C(=O)O)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

The hydroperoxy group acts as a potent oxidizer, participating in:

Substrate Oxidation

-

Alcohols to Ketones : Converts primary/secondary alcohols to carbonyl compounds under mild conditions (e.g., 25°C, THF solvent).

-

Sulfide to Sulfoxide : Oxidizes thioethers selectively without over-oxidation to sulfones.

Radical Initiation

-

Generates alkoxy radicals (RO- ) upon thermal or photolytic decomposition, initiating chain reactions in polymer synthesis .

Decomposition Pathways

3-Hydroperoxyphthalic acid undergoes decomposition under varied conditions:

Decomposition kinetics are first-order with respect to hydroperoxide concentration .

Role in Polymerization

As a radical initiator, this compound facilitates:

-

Vinyl Polymerization : Initiates styrene and acrylate polymerization via radical chain mechanisms.

-

Example : Poly(methyl methacrylate) synthesis at 70°C with 1–2% initiator loading.

-

-

Crosslinking Reactions : Generates peroxy radicals that abstract H- from polymers, forming covalent networks .

Mechanistic Insights

Reactivity is governed by:

-

Hydroperoxy Group Stability : Resonance stabilization by adjacent carboxyl groups reduces premature decomposition.

-

Radical Propagation :

Experimental Findings

-

Selectivity in Oxidation : Competitive experiments show >90% preference for oxidizing sulfides over alkenes.

-

Thermal Stability : Half-life of 12 hours at 25°C, decreasing to 30 minutes at 80°C .

-

pH-Dependent Reactivity : Optimal oxidative capacity observed at pH 3–5, aligning with protonation of carboxyl groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-hydroperoxyphthalic acid with key analogs based on substituent type, position, and physicochemical properties derived from the evidence:

Key Findings:

Substituent Reactivity :

- The hydroperoxy group (-OOH) in this compound is more reactive than hydroxyl (-OH) or methoxy (-OCH₃) groups in analogs. This makes it prone to decomposition or oxidation under mild conditions, unlike 3-methoxyphthalic acid, which is thermally stable up to 173–174°C .

- Hydroxy-substituted analogs (e.g., 4-hydroxyisophthalic acid) exhibit hydrogen-bonding capabilities, enhancing solubility in polar solvents compared to methoxy derivatives .

Synthetic Utility: 3-Methoxyphthalic acid is synthesized via nitration followed by methoxy substitution, a pathway that could theoretically extend to this compound using peroxide reagents . Hydroxyphthalic acids (e.g., 4- or 5-hydroxy isomers) are used in coordination chemistry due to their carboxylate and hydroxyl donor sites, a property less pronounced in hydroperoxy variants .

Safety and Handling: While safety data for this compound are absent, structurally related hydroxy acids (e.g., 3-hydroxyoctanoic acid) require precautions against skin/eye irritation and recommend using personal protective equipment (PPE) .

Q & A

Basic Research Questions

Q. What laboratory-scale synthesis methods are recommended for 3-Hydroperoxyphthalic acid, and how can purity be ensured?

- Methodology :

- Synthesis : Use controlled oxidation of phthalic acid derivatives with hydrogen peroxide under acidic catalysis. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

- Purification : Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel. Validate purity using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., hydroperoxide O-O stretch at ~3400 cm⁻¹) .

- Data Table :

| Analytical Technique | Target Feature | Key Peaks/Data |

|---|---|---|

| ¹H NMR | Hydroperoxide | δ 8.5–9.0 ppm (broad, -OOH) |

| FT-IR | O-O Stretch | ~3400 cm⁻¹ (broad) |

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology :

- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols. Store in airtight containers away from reducing agents and heat sources .

- Emergency Protocols : For skin contact, rinse immediately with soap and water; for eye exposure, flush with saline solution for 15 minutes. Document incidents using standardized hazard reporting templates .

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

- Methodology :

- Quantitative Analysis : Use HPLC with UV detection (λ = 210–230 nm) or mass spectrometry (LC-MS) for high sensitivity. Calibrate with certified reference standards .

- Qualitative Confirmation : Pair with gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., silylation) to enhance volatility .

Advanced Research Questions

Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?

- Methodology :

- Experimental Design : Conduct accelerated aging studies at varying pH levels (2–12) and temperatures (25–60°C). Monitor decomposition kinetics via UV-Vis spectroscopy or iodometric titration to quantify residual peroxide content .

- Data Interpretation : Apply the Arrhenius equation to model degradation rates. Compare activation energies across pH conditions to identify optimal stability ranges.

- Data Table :

| pH | Temperature (°C) | Half-life (hours) |

|---|---|---|

| 4 | 25 | 120 |

| 7 | 25 | 72 |

| 10 | 25 | 24 |

Q. What mechanistic pathways explain the oxidative behavior of this compound in organic reactions?

- Methodology :

- Kinetic Studies : Use stopped-flow spectroscopy to track reaction intermediates. Isotopic labeling (e.g., ¹⁸O in the peroxide group) can elucidate oxygen-transfer mechanisms .

- Computational Modeling : Perform density functional theory (DFT) calculations to predict transition states and compare with experimental data .

Q. How can contradictory data on the compound’s thermal stability be resolved?

- Methodology :

- Systematic Review : Follow PRISMA guidelines to aggregate published studies. Assess bias using Cochrane risk-of-tool criteria .

- Meta-Analysis : Stratify data by experimental conditions (e.g., purity of starting material, solvent polarity). Use random-effects models to quantify heterogeneity .

Q. What are the implications of structural analogs (e.g., 3-hydroxypropionic acid) for extrapolating toxicity profiles?

- Methodology :

- Comparative Toxicology : Use read-across methods per ECHA guidelines. Evaluate acute toxicity (e.g., LD50 in rodents) and ecotoxicity (e.g., Daphnia magna assays) for analogs .

- Gap Analysis : Identify missing data (e.g., chronic exposure effects) using ATSDR toxicological profile frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.